molecular formula C8H4ClF3N2O B14797747 Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)-

Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)-

Cat. No.: B14797747
M. Wt: 236.58 g/mol
InChI Key: XDYCGHKWABRFJJ-UHFFFAOYSA-N
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Description

Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a chloro group, and a trifluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and chloro groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Types of Reactions:

    Oxidation: Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- can undergo oxidation reactions, often resulting in the formation of nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and chloro groups may interact with biological macromolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Benzonitrile, 4-(trifluoromethyl)-
  • 3,5-bis(trifluoromethyl)benzonitrile
  • 2-chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C8H4ClF3N2O

Molecular Weight

236.58 g/mol

IUPAC Name

6-amino-2-chloro-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4ClF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2

InChI Key

XDYCGHKWABRFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)OC(F)(F)F

Origin of Product

United States

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